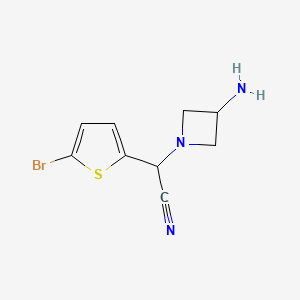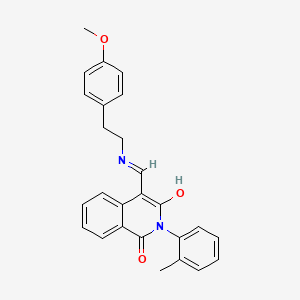![molecular formula C11H13BrFNZn B14874053 3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14874053.png)
3-Fluoro-4-[(1-pyrrolidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom and the pyrrolidino group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide typically involves the following steps:
Formation of the Grignard Reagent: The starting material, 3-fluoro-4-[(1-pyrrolidino)methyl]bromobenzene, is reacted with magnesium in anhydrous tetrahydrofuran to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then treated with zinc bromide to yield the desired organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as distillation or crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
Biaryl Compounds: In Suzuki-Miyaura coupling, the major products are biaryl compounds.
Functionalized Aromatics: Substitution reactions yield various functionalized aromatic compounds.
Scientific Research Applications
3-Fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide involves:
Transmetalation: The organozinc compound transfers its aryl group to a metal catalyst, such as palladium, in cross-coupling reactions.
Nucleophilic Attack: The aryl group then undergoes nucleophilic attack on an electrophilic partner, forming a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 3-Fluoro-4-[(1-pyrrolidino)methyl]phenylmagnesium bromide
Uniqueness
- Reactivity : The presence of the fluorine atom and the pyrrolidino group in 3-fluoro-4-[(1-pyrrolidino)methyl]phenylzinc bromide enhances its reactivity compared to similar compounds.
- Selectivity : The compound exhibits higher selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H13BrFNZn |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
bromozinc(1+);1-[(2-fluorobenzene-4-id-1-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C11H13FN.BrH.Zn/c12-11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1,5-6H,3-4,7-9H2;1H;/q-1;;+2/p-1 |
InChI Key |
IFFQEENVCZSNNI-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(C1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


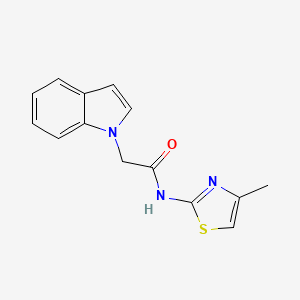
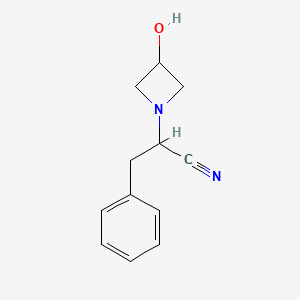

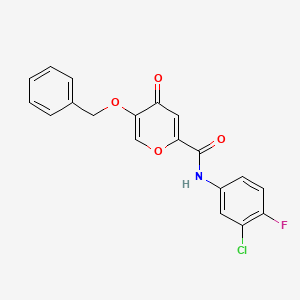
![[3-(3,4-Dichloro-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14873989.png)
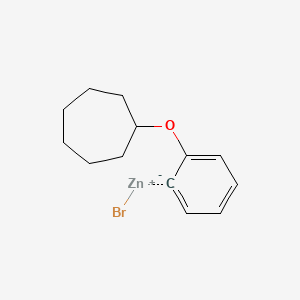
![(2Z)-N-(furan-2-ylmethyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B14873998.png)
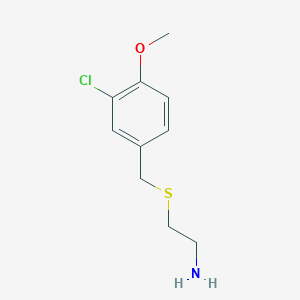
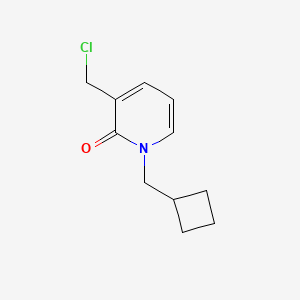
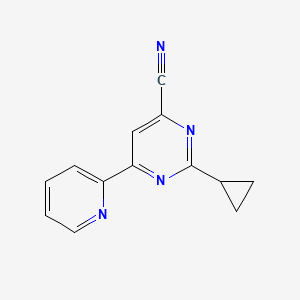

![6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one](/img/structure/B14874038.png)
